2-Amino-2-(2,4,6-trifluorophenyl)acetic acid
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Overview
Description
2-Amino-2-(2,4,6-trifluorophenyl)acetic acid is a chemical compound with the molecular formula C8H6F3NO2 and a molecular weight of 205.13 g/mol It is characterized by the presence of an amino group and a trifluorophenyl group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2,4,6-trifluorophenyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,4,6-trifluorobenzaldehyde with glycine in the presence of a suitable catalyst . The reaction typically proceeds under mild conditions, with the aldehyde being converted to the corresponding amino acid derivative.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2,4,6-trifluorophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include nitroso derivatives, alcohols, and substituted aromatic compounds .
Scientific Research Applications
2-Amino-2-(2,4,6-trifluorophenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Amino-2-(2,4,6-trifluorophenyl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluorophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(2,4-difluorophenyl)acetic acid: Similar structure but with two fluorine atoms instead of three.
2,4,6-Trifluorophenylacetic acid: Lacks the amino group, making it less versatile in reactions.
Uniqueness
2-Amino-2-(2,4,6-trifluorophenyl)acetic acid is unique due to the presence of both an amino group and a trifluorophenyl group, which confer distinct chemical reactivity and potential for diverse applications .
Properties
Molecular Formula |
C8H6F3NO2 |
---|---|
Molecular Weight |
205.13 g/mol |
IUPAC Name |
2-amino-2-(2,4,6-trifluorophenyl)acetic acid |
InChI |
InChI=1S/C8H6F3NO2/c9-3-1-4(10)6(5(11)2-3)7(12)8(13)14/h1-2,7H,12H2,(H,13,14) |
InChI Key |
HSDVSYITWKRCTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(C(=O)O)N)F)F |
Origin of Product |
United States |
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